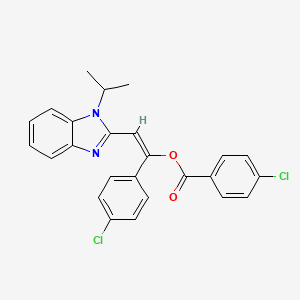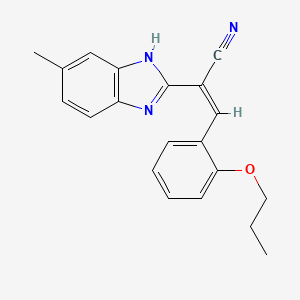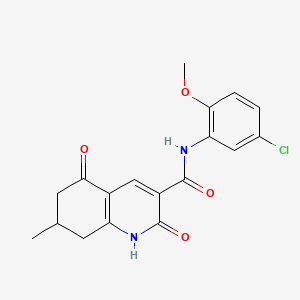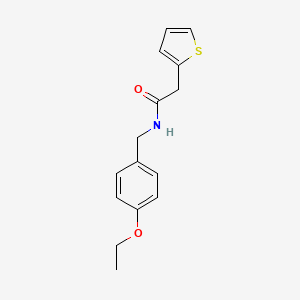
1-(4-chlorophenyl)-2-(1-isopropyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(1-isopropyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CIV-1 and has a molecular formula of C28H23Cl2N3O2.
Mécanisme D'action
The mechanism of action of CIV-1 involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition results in the arrest of cell division and ultimately leads to cell death. CIV-1 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
CIV-1 has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. CIV-1 has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CIV-1 in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using CIV-1 in lab experiments is its high toxicity. This compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of CIV-1. One of the primary directions is the development of anti-cancer drugs based on this compound. Researchers are currently exploring the potential of CIV-1 derivatives as anti-cancer agents with reduced toxicity. Another direction is the study of the mechanism of action of CIV-1 in more detail. Researchers are interested in understanding the molecular pathways involved in the anti-cancer properties of this compound. Finally, there is a need for further studies to evaluate the safety and efficacy of CIV-1 in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of CIV-1 involves the reaction of 1-(4-chlorophenyl)-2-(1-isopropyl-1H-benzimidazol-2-yl) ethanone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure CIV-1.
Applications De Recherche Scientifique
CIV-1 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that CIV-1 has potent anti-cancer properties and can induce cell death in various cancer cell lines.
Propriétés
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-16(2)29-22-6-4-3-5-21(22)28-24(29)15-23(17-7-11-19(26)12-8-17)31-25(30)18-9-13-20(27)14-10-18/h3-16H,1-2H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCQWUFQIFGLMZ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Cl)/OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)

![2-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5486640.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5486643.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486650.png)

![5'-methyl-1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5486659.png)
![4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5486662.png)
![N-(1,4-dioxan-2-ylmethyl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5486670.png)
![1-acetyl-N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5486683.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5486693.png)

![(3S*,4R*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-methoxypiperidin-4-amine](/img/structure/B5486710.png)